5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H11N3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-methylprop-2-en-1-amine with 2-chloropyridine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 2-Methyl-2-propen-1-ol
Uniqueness
5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(2-methylprop-2-enylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-8(2)6-12-10-4-3-9(5-11)13-7-10/h3-4,7,12H,1,6H2,2H3 |
InChI Key |
FKYZSOJQFINTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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